
CopperPyrithione
Übersicht
Beschreibung
Copper Pyrithione is an active substance used in biocidal products . It is also known as bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper . Its molecular formula is C10H8N2O2S2Cu .
Synthesis Analysis
Copper Pyrithione can be synthesized from zinc pyrithione and a copper compound . The synthesis results in unique particles of Copper Pyrithione, where greater than 20 wt % to 90 wt % of the particles have a particle size of greater than 10 microns . This synthesis can be carried out in mild conditions .Molecular Structure Analysis
The molecular structure of Copper Pyrithione is represented as S-N+ O- Cu N+ O- S . Its molecular mass is 315.86 g/mol .Chemical Reactions Analysis
Copper Pyrithione has been used as a catalyst for the oxidation of secondary and primary benzyl alcohols . The reaction can be carried out in mild conditions, using molecular oxygen or air as the oxidant .Physical And Chemical Properties Analysis
Copper Pyrithione has a molecular mass of 315.86 g/mol . It is a copper salt of 2-pyridinethiol-1-oxide .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : Copper complexes, including Copper Pyrithione, have been found to have significant antimicrobial properties. For instance, the study by Salcedo-Sora et al. (2021) in "Molecules" indicates that specific membrane transporters in E. coli are involved in the uptake of pyrithione and its copper complexes, contributing to our understanding of the mechanisms of antimicrobial action of metal–drug compounds like Copper Pyrithione (Salcedo-Sora et al., 2021).
Marine Biology and Toxicity : Research has shown that Copper Pyrithione, often used in conjunction with zinc in antifouling paints, can have a synergistic toxic effect on marine species. Bao et al. (2008) in "Marine Pollution Bulletin" found strong synergistic effects of zinc pyrithione and copper on marine organisms, which may be partly due to the formation of Copper Pyrithione (Bao et al., 2008).
Environmental Chemistry : Copper Pyrithione's environmental fate and its degradation have been extensively studied. For instance, a study in "Biofouling" by Turley et al. (2000) demonstrates that pyrithiones, including Copper Pyrithione, rapidly degrade in the water column to less toxic compounds, suggesting low ecological risks (Turley et al., 2000).
Photodegradation and Environmental Fate : Okamura et al. (2006) in "Environmental Toxicology" explored the degradation of pyrithiones through toxicity reduction by near ultraviolet irradiation, providing insights into their environmental fate and the effects of UV light on their toxicity (Okamura et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
copper;1-hydroxypyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCWVQDOPICKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CopperPyrithione | |
CAS RN |
154592-20-8 | |
| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













